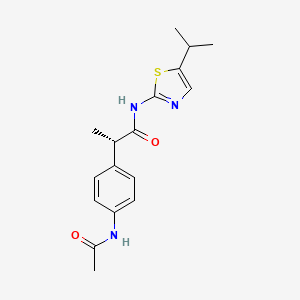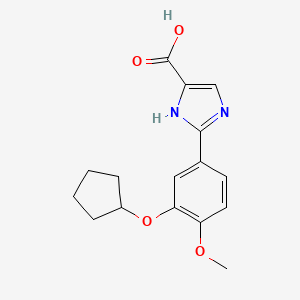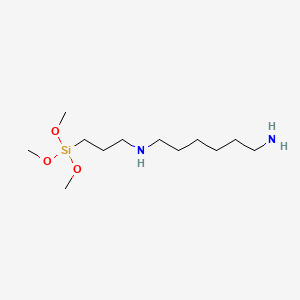
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an azide group, a nitro group, and a sulfonamide group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain a di-O-tosyl compound. This intermediate is then subjected to nucleophilic substitution with sodium azide to introduce the azide groups . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the presence of azide groups, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO at elevated temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Triazoles: Formed from azide groups through cycloaddition reactions.
Amines: Formed from the reduction of nitro groups.
Sulfonic Acids: Formed from the oxidation of sulfonamide groups.
Scientific Research Applications
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of bi-triazole systems, which have applications in drug development.
Biology: Potential use in the study of azide-containing compounds and their interactions with biological molecules.
Medicine: Investigated for its potential antiproliferative, antifungal, and antibacterial properties.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide involves its interaction with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can interact with biological targets. The nitro group can undergo reduction to form amines, which can further interact with enzymes and receptors. The sulfonamide group can act as a functional group in drug molecules, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(Azidomethyl)-5H-tetrazole: A similar compound with an azide group and a tetrazole ring.
1-Azidoethyl-5H-tetrazole: Another azide-containing compound used in energetic materials.
1-Ethyl-5H-tetrazole: A nitrogen-rich ligand used in coordination compounds.
Uniqueness
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide is unique due to the combination of azide, nitro, and sulfonamide groups in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C11H15N5O4S |
|---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H15N5O4S/c1-8(2)9(7-13-15-12)14-21(19,20)11-6-4-3-5-10(11)16(17)18/h3-6,8-9,14H,7H2,1-2H3 |
InChI Key |
JUFDUUZKNPZVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN=[N+]=[N-])NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




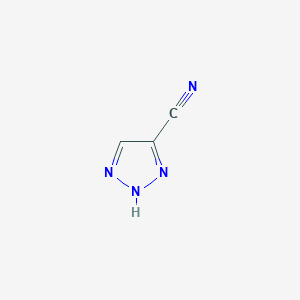

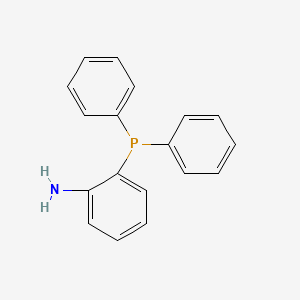


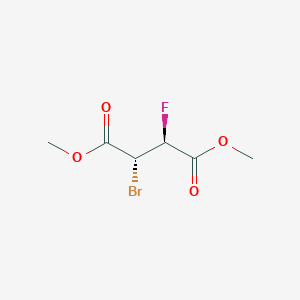
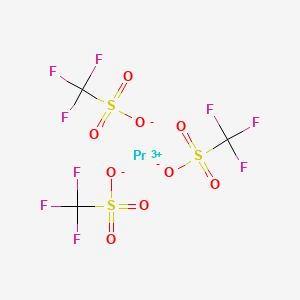
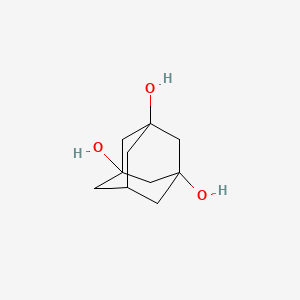
![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)
